molecular formula C13H15N3O4 B2901064 5-Hydroxy-6-(4-isopropyl-4-methyl-5-oxo-imidazolin-2-yl) nicotinic acid CAS No. 2567504-97-4

5-Hydroxy-6-(4-isopropyl-4-methyl-5-oxo-imidazolin-2-yl) nicotinic acid

Cat. No. B2901064
CAS RN: 2567504-97-4
M. Wt: 277.28
InChI Key: HSZSMTXJHICIFJ-UHFFFAOYSA-N
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Description

This compound, also known as Ref: CL-354825, is a chemical transformation product . It is not known by any other names and is not applicable for availability status . It is a pesticide type metabolite and can be found in soil, surface water, and groundwater . It is an unclassified substance and its origin is synthetic .


Molecular Structure Analysis

The molecular structure of this compound includes a pyridine and imidazole rings . The chemical formula is C14H17N3O3 and the molecular mass is 277.3 .


Physical And Chemical Properties Analysis

This compound is a white powdered solid . It has a melting point of 206 °C and decomposes prior to boiling . The solubility in distilled water is 1.92 g/L at 15 °C, 2.23 g/L at 25 °C, and 2.63 g/L at 35 °C . The vapor pressure is approximately 2.7 x 10-9 Pa at 20 °C and 7.5 x 10-9 Pa at 25 °C . The octanol-water partition coefficient at (logPow) is 0.054 .

Scientific Research Applications

Environmental Fate Analysis

This compound has been identified with a high alert for persistence and high leachability . This suggests that it has significant potential to remain in the environment for extended periods and may leach into groundwater. Research in this area could focus on understanding its long-term environmental impact, developing methods to mitigate its persistence, and exploring its behavior in various environmental compartments.

Ecotoxicology

The compound has a moderate alert for chronic ecotoxicity in earthworms . This indicates that it could have detrimental effects on soil fauna over time. Studies could be aimed at assessing the risk it poses to different non-target organisms, evaluating its accumulation in food chains, and determining safe exposure levels.

Human Health Implications

While there is a low alert for human health issues associated with this compound, significant data are missing . Research could be directed towards toxicological studies, exposure assessment, and understanding its metabolism in the human body to fill these data gaps.

Pesticide Metabolite

The compound is classified as a metabolite of certain pesticides . This application involves investigating its formation and degradation pathways, its efficacy in pest control, and its selectivity towards target organisms.

Chemical Transformation Product

As a chemical transformation product, it’s crucial to study its formation medium and the parent compounds it is derived from . Research can explore its synthetic routes, stability under different conditions, and potential as an intermediate for other chemical transformations.

Synthetic Origin and Chemical Structure

With a synthetic origin , the compound’s chemical structure and isomerism play a vital role in its applications . Research in this field can delve into its synthesis optimization, structural analysis, and the relationship between its structure and activity.

Regulatory Status and Approvals

Understanding the regulatory status and approvals under various jurisdictions such as EC Regulation 1107/2009 is essential for its application in commercial products . Research here could focus on compliance with regulatory requirements, risk assessment for approval processes, and comparative analysis with other similar compounds.

Mode of Action and Resistance

Although the mode of action is not applicable, studying potential resistance mechanisms is crucial, especially in agricultural applications . Research could investigate how resistance to this compound develops in target species, strategies to overcome resistance, and its implications for long-term use.

Mechanism of Action

Mode of Action

It’s known that the compound is a chemical transformation product , suggesting it may undergo metabolic transformations to exert its effects.

Pharmacokinetics

It’s known that the compound is a metabolite, suggesting it’s formed as a result of metabolic processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the degradation of similar compounds in soil is known to be influenced by application rate, soil physicochemical properties, and temperature . These factors can affect the compound’s persistence, bioavailability, and overall impact on the environment.

Safety and Hazards

The lowest relevant oral NOAEL is 1029 mg/kg bw per day, the highest dose tested (rat) . There are reports of an association of imazethapyr exposure with increased risk of developing cancer of the proximal colon and of the bladder .

properties

IUPAC Name

5-hydroxy-6-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O4/c1-6(2)13(3)12(20)15-10(16-13)9-8(17)4-7(5-14-9)11(18)19/h4-6,17H,1-3H3,(H,18,19)(H,15,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSZSMTXJHICIFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1(C(=O)NC(=N1)C2=C(C=C(C=N2)C(=O)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601021548
Record name 5-Hydroxy-6-[(4RS)-4-isopropyl-4-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]nicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601021548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydroxy-6-[(4RS)-4-isopropyl-4-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]nicotinic acid

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